ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas. This compound is characterized by the presence of a chlorophenyl group, a phenylbutanoyl group, and an amino propanoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate typically involves the esterification of 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: The compound can be used in the production of fragrances, flavors, or as a chemical reagent.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromophenyl)-3-[(4-phenylbutanoyl)amino]propanoate
- Ethyl 3-(2-fluorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate
- Ethyl 3-(2-methylphenyl)-3-[(4-phenylbutanoyl)amino]propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may also contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-(4-phenylbutanoylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-2-26-21(25)15-19(17-12-6-7-13-18(17)22)23-20(24)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,19H,2,8,11,14-15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKXEOLWTULDCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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